molecular formula C18H14N2O3S3 B3006071 (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-73-4

(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3006071
CAS No.: 329079-73-4
M. Wt: 402.5
InChI Key: MHSWPSUZIMOHCU-LFIBNONCSA-N
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Description

The compound (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a substituted benzylidene moiety at position 3. Its structure features a 5-nitro-2-(phenylsulfanyl)phenyl substituent, contributing to its electronic and steric properties. Thiazolidinones are known for diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory effects .

Properties

IUPAC Name

(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S3/c1-2-19-17(21)16(26-18(19)24)11-12-10-13(20(22)23)8-9-15(12)25-14-6-4-3-5-7-14/h3-11H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSWPSUZIMOHCU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the nitrophenyl and phenylsulfanyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield various nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Pharmacological Properties

Thiazolidinones, including the target compound, exhibit a range of pharmacological activities. Research indicates that derivatives of thiazolidinones can possess:

  • Antimicrobial Activity : Several studies have highlighted the effectiveness of thiazolidinone derivatives against various bacterial strains. The presence of the nitro group in (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one may enhance its antimicrobial properties by facilitating electron transfer during redox reactions with bacterial enzymes .
  • Antitumor Effects : Thiazolidinones have been studied for their potential in cancer therapy. The unique structural features of this compound suggest it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

Therapeutic Potential

The therapeutic applications of this compound are promising:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; potential for antibiotic development. ,
AntitumorInduces apoptosis in cancer cells; potential as a chemotherapeutic agent. ,
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production. ,
AntioxidantPotential to scavenge free radicals; may protect cells from oxidative stress. ,

Case Studies

Several studies have explored the efficacy of thiazolidinone derivatives in clinical and preclinical settings:

  • Antimicrobial Study : A recent study demonstrated that a series of thiazolidinone derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The introduction of electron-withdrawing groups like nitro enhanced their potency .
  • Cancer Research : In vitro studies on breast cancer cell lines showed that certain thiazolidinones could inhibit cell proliferation and induce apoptosis via ROS generation . The unique structure of this compound suggests it may have similar effects.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • 3-Ethyl group : Provides steric bulk and lipophilicity.
  • 5-Nitro-2-(phenylsulfanyl)phenyl substituent : Introduces strong electron-withdrawing (nitro) and electron-donating (sulfanyl) groups, creating electronic polarization.
  • Benzylidene moiety : A conjugated system influencing π-π stacking and binding interactions.

Analog Comparisons :

Compound ID/Reference Substituents Key Structural Differences
Target Compound 3-Ethyl, 5-nitro-2-(phenylsulfanyl)phenyl Reference structure
9e () 3-(3-Methoxyphenylmethylamino)butyl, 1,3-benzodioxol-5-ylmethylene Bulky aminoalkyl chain and benzodioxole group enhance solubility but reduce lipophilicity .
NSC409041 () 3-Phenyl, 2-nitrophenylmethylene Lacks sulfur-based substituents, reducing electronic complexity .
434303-28-3 () 3-Ethyl, 3-methoxy-4-(4-nitrophenylmethoxy)phenyl Additional methoxy and nitro groups increase steric hindrance and polarity .
340972-37-4 () 3-(3-Chlorophenyl), 2-methoxyphenylmethylene Chlorine introduces electronegativity, while methoxy enhances solubility .

Physicochemical Properties

  • Lipophilicity : The nitro and phenylsulfanyl groups increase logP compared to methoxy-substituted analogs (e.g., 340972-37-4, logP ~3.5 predicted) .
  • Solubility : Polar substituents (e.g., methoxy in 9e) improve aqueous solubility, whereas nitro groups may reduce it .

Biological Activity

The compound (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of the thiazolidin-4-one scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity associated with this compound, emphasizing its potential therapeutic applications and underlying mechanisms.

Thiazolidin-4-One Derivatives: Overview

Thiazolidin-4-one derivatives are known for their wide range of pharmacological effects, including:

  • Anticancer Activity : Many thiazolidin-4-one compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : These compounds have shown efficacy against several bacterial and fungal strains.
  • Anti-inflammatory and Analgesic Effects : Thiazolidinones are recognized for their ability to modulate inflammatory pathways.
  • Antidiabetic Activity : Some derivatives act as PPARγ agonists, contributing to glucose metabolism regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to This compound have been shown to inhibit cell proliferation in various cancer types through mechanisms such as:

  • Induction of Apoptosis : By activating caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key kinases involved in cell cycle progression.
StudyCompoundCancer TypeMechanismReference
5-Nitro thiazolidinoneBreast CancerApoptosis induction
Ethyl thiazolidinoneLung CancerCell cycle arrest

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazolidinones have been documented to possess activity against both Gram-positive and Gram-negative bacteria. The presence of the phenylsulfanyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0

Anti-inflammatory Effects

Thiazolidinone derivatives are also explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation and pain relief.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at specific positions on the thiazolidine ring can significantly influence their pharmacological properties. For example:

  • Substituents at Position 2 : Influence on lipophilicity and binding affinity to biological targets.
  • Nitro Group at Position 5 : Enhances anticancer activity through redox cycling.
  • Ethyl Group at Position 3 : Contributes to overall stability and bioavailability.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of thiazolidinones similar to the compound . The results indicated that specific modifications led to enhanced cytotoxicity in breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of various thiazolidinones against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial effects, suggesting a promising avenue for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted benzaldehyde precursors with thiourea derivatives. For example, analogous compounds are synthesized via a three-component reaction using S-amino acids, phenylisothiocyanate, and aldehydes in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under reflux . Optimization can be achieved using Design of Experiments (DoE) to statistically model variables like temperature, solvent ratios, and catalyst loading, as demonstrated in flow-chemistry protocols for similar heterocycles . Yield and purity are monitored via HPLC or TLC, with recrystallization in ethanol or acetonitrile for final purification.

Q. What spectroscopic and crystallographic methods are used to confirm the structure?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., the nitro group deshields adjacent protons).
    • FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Tools like ORTEP-3 visualize thermal ellipsoids and molecular geometry , while WinGX integrates data processing and structure validation . For example, the (5Z)-isomer of a related thiazolidinone was resolved to an R-factor of 0.045 using SCXRD .

Advanced Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved during structure determination?

  • Twinning : Use the Hooft parameter in SHELXL to detect and model twinned crystals. For example, highlights challenges in resolving hydroxybenzylidene-thiazolidinone twins, which required iterative refinement of orientation matrices.
  • Disorder : Apply PART instructions in SHELXL to split disordered atoms, with occupancy factors refined against diffraction data. Hydrogen bonding patterns (e.g., graph set analysis ) can guide plausible disorder models.
  • Validation : Cross-check with PLATON’s ADDSYM to avoid missed symmetry operations .

Q. What strategies mitigate side reactions during synthesis, such as nitro group reduction or sulfide oxidation?

  • Nitro Stability : Use mild reducing agents (e.g., catalytic hydrogenation over Pd/C) if reduction is unintended. Monitor reaction progress via LC-MS to detect intermediates.
  • Sulfide Protection : Introduce electron-withdrawing groups (e.g., nitro at the para position) to stabilize the phenylsulfanyl moiety against oxidation. Anhydrous conditions and inert atmospheres (N₂/Ar) further prevent oxidation .
  • Byproduct Analysis : Employ GC-MS or MALDI-TOF to identify and quantify impurities, followed by column chromatography for removal.

Q. How can intermolecular interactions in the crystal lattice inform solid-state properties?

  • Hydrogen Bonding : Use Mercury CSD to map donor-acceptor distances and angles. For example, details graph set notation (e.g., C(6) chains or R₂²(8) rings) to classify H-bond motifs.
  • π-π Stacking : Analyze centroid distances (< 4.0 Å) and dihedral angles (< 30°) between aromatic rings using PLATON.
  • Impact on Solubility : Strong H-bond networks (e.g., dimeric pairs via C=O⋯H-N interactions) reduce solubility, guiding co-crystallization strategies for bioavailability enhancement.

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